molecular formula C10H17ClO4 B096765 Diethyl (3-chloropropyl)malonate CAS No. 18719-43-2

Diethyl (3-chloropropyl)malonate

Cat. No. B096765
CAS RN: 18719-43-2
M. Wt: 236.69 g/mol
InChI Key: WUOPYKKJFZHTRA-UHFFFAOYSA-N
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Description

Diethyl (3-chloropropyl)malonate is a derivative of diethyl malonate, which is a diethyl ester of malonic acid. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The presence of the chloropropyl group in the molecule provides a reactive site for further chemical transformations.

Synthesis Analysis

The synthesis of diethyl malonate derivatives can be achieved through various methods. For instance, diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is synthesized using 2-chloronicotinic acid through a two-step process with an overall yield of 83.3% . Another method involves the in situ synthesis of diethyl malonate using a cobalt-catalyzed carbonylation of ethyl chloroacetate, yielding up to 95% of the product . These methods highlight the versatility and efficiency of synthesizing diethyl malonate derivatives.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives has been studied using techniques such as single crystal X-ray diffraction. For example, derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) exhibit a co-planar conformation with strong intramolecular N–H⋯O hydrogen bonding . The presence of substituents like chloro and nitro groups can influence the strength of these hydrogen bonds and the overall molecular conformation.

Chemical Reactions Analysis

Diethyl malonate derivatives undergo various chemical reactions, which are essential for their application in synthesizing more complex molecules. For instance, diethyl-2-(2-methoxyphenoxy)malonate can be synthesized from malonate through bromination and etherification, followed by cyclization and halogenation to produce bipyrimidine derivatives . Additionally, diethyl malonate can be used to synthesize bichromophoric compounds, which exhibit exciplex formation in both fluid media and polymer matrices .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For example, diethyl 2-(2-chloronicotinoyl)malonate is a water-soluble carboxylic acid, which is significant for its role as an intermediate in anticancer drugs . The crystal structure analysis of substituted diethyl malonate reveals intermolecular hydrogen bonds leading to the formation of one-dimensional chains, which can impact the compound's melting point and solubility .

Scientific Research Applications

  • Intermediates in Anticancer Drug Synthesis : Diethyl (3-chloropropyl)malonate derivatives are used as intermediates in the synthesis of small molecule anticancer drugs. These compounds act on signaling pathways involved in cancer cell growth, aiding in cell growth inhibition and apoptosis promotion. (Xiong et al., 2018)

  • Cyclocondensation Reactions : Malonates, including diethyl malonates, serve as reagents in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles, expanding the possibilities in organic synthesis. (Stadlbauer et al., 2001)

  • Synthesis Technique for Industrial Production : Diethyl malonate, processed through a series of steps including chlorination and vacuum rectification, is used to produce carbonyl diethyl malonate. This technique offers advantages like simple process, moderate reaction conditions, and high yield, making it suitable for industrial-scale production. (Gui et al., 2011)

  • Bichromophoric Compound Synthesis : Diethyl (3-chloropropyl)malonate derivatives are used in synthesizing bichromophoric compounds, which are observed for exciplex formation in both fluid media and a polymer matrix. This research contributes to the understanding of interactions between chromophores in different environments. (Yuan et al., 1989)

  • Supramolecular Assembly Formation : Derivatives of diethyl aryl amino methylene malonate (DAM) are studied for their supramolecular assembly formation assisted by non-covalent interactions. This research offers insights into the molecular structures and weak interactions in these compounds. (Shaik et al., 2019)

  • Continuous Synthesis in Tubular Reactors : Diethyl malonate is utilized in continuous synthesis processes in tubular reactors for the production of triethyl methanetricarboxylate, demonstrating advantages like good heat dissipation and suitability for industrial production. (Sheng-jian, 2013)

  • Synthesis of Various Heterocyclic Systems : Diethyl (3-chloropropyl)malonate derivatives are highly reactive and can undergo numerous chemical transformations, facilitating the synthesis of a wide range of heterocyclic sulfone systems. (Elkholy, 2008)

Safety And Hazards

Diethyl (3-chloropropyl)malonate is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing mist or vapors, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

diethyl 2-(3-chloropropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOPYKKJFZHTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171987
Record name Malonic acid, 3-chloropropyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-chloropropyl)malonate

CAS RN

18719-43-2
Record name Malonic acid, 3-chloropropyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, 3-chloropropyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (3-chloropropyl)malonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
VJ Lee, RB Woodward - The Journal of Organic Chemistry, 1979 - ACS Publications
The nitrosation of diethyl (3-chloropropy 1) malonate with ethyl nitrite-sodium ethoxide affords ethyl 5, 6-dihydro-4H-l, 2-oxazine-3-carboxylate (7), which was converted into 5, 6-dihydro-…
Number of citations: 27 pubs.acs.org
L Szabó, L Dobay, G Kalaus, E Gács‐Baitz… - Archiv der …, 1987 - Wiley Online Library
… Applying the basic principle of our tryptamine synthesis’), from the semi-acid obtained by the partial hydrolysis of diethyl 3-chloropropyl malonate and from 4-bromobenzene-diazonium …
Number of citations: 6 onlinelibrary.wiley.com
T Yang, Z Ye, MD Lynch - bioRxiv, 2021 - biorxiv.org
Enzyme evolution has enabled numerous advances in biotechnology. However, directed evolution programs can still require many iterative rounds of screening to identify optimal …
Number of citations: 3 www.biorxiv.org
T Yang, Z Ye, MD Lynch - ACS Synthetic Biology, 2022 - ACS Publications
Enzyme evolution has enabled numerous advances in biotechnology and synthetic biology, yet still requires many iterative rounds of screening to identify optimal mutant sequences. …
Number of citations: 3 pubs.acs.org
F Tisato, T Maina, LR Shao, MJ Heeg… - Journal of medicinal …, 1996 - ACS Publications
Reduction−substitution reactions on [ 99m TcO 4 ] - with both o-phenylenebis(dimethylarsine) (DIARS) and various thiols produce a series of monocationic [ 99m Tc(DIARS) 2 (SR) 2 ] + …
Number of citations: 23 pubs.acs.org
B Pete, B Szokol, Á Szöllőy - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
The valuable new synthetic intermediates, ethyl 4‐, 6‐ and 7‐formyl‐1H‐indole‐2‐carboxylates (10, 11, 12) were prepared from 2‐ethoxycarbonyl‐1H‐indole‐4‐, 6‐ and 7‐…
Number of citations: 1 onlinelibrary.wiley.com
B Pete, F Varga, J Kovács - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Valuable new synthetic intermediates, 7‐chloromethyl‐1H‐indole‐2‐carboxylates (3a‐d), were prepared by the facile elimination of sulfur dioxide under the influence of thionyl chloride …
Number of citations: 6 onlinelibrary.wiley.com
BJ Truscott, R Klein, PT Kaye - Tetrahedron Letters, 2010 - Elsevier
In contrast to time-consuming, conventional thermal approaches, microwave irradiation provides rapid and convenient access to unsymmetrical N′-substituted N-mesitylimidazolium …
Number of citations: 11 www.sciencedirect.com
RJ Sundberg - 1996 - books.google.com
Indoles continue to be of great interest to the pharmaceutical industry and at the current time several thousand specific new derivatives are reported annually. Research has been driven …
Number of citations: 435 books.google.com
F Wudl, RC Haddon, ET Zellers… - The Journal of organic …, 1979 - ACS Publications
The conversion of 6 to 1 could be carried out with ease in 43% yield. Slight modification of this scheme could produce the selenium analogue. Physical and Chemical Properties. The …
Number of citations: 51 pubs.acs.org

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